molecular formula C13H11BO3 B1277926 4-Benzoylphenylboronic acid CAS No. 268218-94-6

4-Benzoylphenylboronic acid

Cat. No. B1277926
M. Wt: 226.04 g/mol
InChI Key: CWMIVCCXDVRXST-UHFFFAOYSA-N
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Description

4-Benzoylphenylboronic acid is a product used for proteomics research . Its molecular formula is C6H5COC6H4B(OH)2 and has a molecular weight of 226.04 .


Synthesis Analysis

Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method .


Molecular Structure Analysis

The molecular formula of 4-Benzoylphenylboronic acid is C13H11BO3 .


Chemical Reactions Analysis

4-Benzoylphenylboronic acid is a reactant for Pd-catalyzed regioselective cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Benzoylphenylboronic acid is 226.04 g/mol . It has a solid form and a linear formula of C6H5COC6H4B(OH)2 .

Scientific Research Applications

Diagnostic and Therapeutic Applications

  • Scientific Field: Biomedical Engineering
  • Summary of Application: Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
  • Methods of Application: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
  • Results or Outcomes: This research has led to the development of new diagnostic and therapeutic strategies targeting sialic acid .

Drug Delivery Systems

  • Scientific Field: Pharmaceutical Sciences
  • Summary of Application: PBA derivatives have been used in the development of drug delivery systems .
  • Methods of Application: These systems utilize the unique properties of PBA to deliver drugs such as siRNA and insulin .
  • Results or Outcomes: The development of these systems has improved the efficiency of drug delivery, particularly for drugs that are difficult to deliver using traditional methods .

Pd-catalyzed regioselective cross-coupling reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-Benzoylphenylboronic acid is used as a reactant in Pd-catalyzed regioselective cross-coupling reactions .
  • Methods of Application: The specific procedures and parameters would depend on the particular reaction being carried out .
  • Results or Outcomes: The outcomes of these reactions would also depend on the specific reaction, but in general, these reactions are used to create complex organic compounds .

Sensing Applications

  • Scientific Field: Analytical Chemistry
  • Summary of Application: Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
  • Methods of Application: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
  • Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Antibacterial Activity

  • Scientific Field: Biomedical Sciences
  • Summary of Application: Phenylboronic acid-functionalized silver nanoparticles have been developed for highly efficient and selective bacterial killing .
  • Methods of Application: The phenylboronic acid groups on the surface of the nanoparticles form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface, which highly promotes the interaction between the nanoparticles and bacteria, resulting in a very strong enhancement of their antibacterial action via membrane disruption .
  • Results or Outcomes: The antibacterial efficiency of the phenylboronic acid-functionalized nanoparticles on a series of bacteria is 32 times higher than that of bare nanoparticles. Moreover, the nanoparticles showed a high selectivity toward bacteria with an IC50 (half maximal inhibitory concentration to mammalian cells) more than 160 times its MBC (minimum bactericidal concentration) .

Synthesis of 9-arylpurines

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-Benzoylphenylboronic acid is used as a reactant for the synthesis of 9-arylpurines .
  • Methods of Application: The specific procedures and parameters would depend on the particular reaction being carried out .
  • Results or Outcomes: The outcomes of these reactions would also depend on the specific reaction, but in general, these reactions are used to create complex organic compounds .

Suzuki Cross-Coupling

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-Benzoylphenylboronic acid is used as a reactant in Suzuki cross-coupling reactions .
  • Methods of Application: The specific procedures and parameters would depend on the particular reaction being carried out .
  • Results or Outcomes: The outcomes of these reactions would also depend on the specific reaction, but in general, these reactions are used to create complex organic compounds .

Safety And Hazards

In case of inhalation, it is advised to move the person to fresh air. If skin contact occurs, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

Boronic acids, including 4-Benzoylphenylboronic acid, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .

properties

IUPAC Name

(4-benzoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIVCCXDVRXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400697
Record name 4-Benzoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylphenylboronic acid

CAS RN

268218-94-6
Record name 4-Benzoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
YC Lin - 2010 - etheses.dur.ac.uk
… In an alternative approach, 4-benzoylphenylboronic acid was used as the pro-photoaffinity labelling residue. This could successfully be coupled with iodo-BODIPY for future use as cell-…
Number of citations: 3 etheses.dur.ac.uk
T Kálai, J Jekő, Z Berente, K Hideg - Synthesis, 2006 - thieme-connect.com
… ester 1 [13] reacted with 4-benzoylphenylboronic acid under N 2 in aqueous dioxane in the … The Suzuki reaction of alcohol 4 with 4-benzoylphenylboronic acid gave compound 5a in …
Number of citations: 25 www.thieme-connect.com
AS Bretonnet, A Jochum, O Walker… - Journal of medicinal …, 2007 - ACS Publications
… The mixture was stirred at room temperature for 15 min, and 4-benzoylphenylboronic acid (1 equiv), dissolved in water (2 mL), and K 2 CO 3 (2 equiv) were introduced. The mixture was …
Number of citations: 26 pubs.acs.org
D Cáceres-Castillo, G Mirón-López… - Journal of Molecular …, 2023 - Elsevier
The natural anthraquinone Damnacanthal (1) was isolated from the roots of Morinda panamensis and used as a building block in the construction of five fluorescent boronate …
Number of citations: 1 www.sciencedirect.com
J Leister - 2021 - search.proquest.com
… The highest yield achieved here was with 4-benzoylphenylboronic acid (entry 2A) with an 86% combined yield. The 4-biphenylboronic acid (3A), 4phenoxyphenylboronic acid (4A), and …
Number of citations: 0 search.proquest.com
A Nordqvist, C Björkelid, M Andaloussi… - The Journal of …, 2011 - ACS Publications
Cinnamaldehyde derivatives were synthesized in good to excellent yields in one step by a mild and selective, base-free palladium(II)-catalyzed oxidative Heck reaction starting from …
Number of citations: 70 pubs.acs.org
OFACN BONDS - Methods for alkene difunctionalizations …, 2017 - behost.lib.iastate.edu
… 3-dihydro-1H-inden-1-one (2i): Prepared according to general procedure C from tert-butyl (2allylbenzoyl)(benzyl) carbamate 1a (35.1 mg, 0.100 mmol) and 4benzoylphenylboronic acid …
Number of citations: 5 behost.lib.iastate.edu
N Ichiishi - 2016 - deepblue.lib.umich.edu
The development of novel methods to incorporate fluorine and fluoroalkyl groups into organic molecules is highly desirable, as these substituents can impart unique stability, reactivity …
Number of citations: 1 deepblue.lib.umich.edu
BH Cory - 2019 - search.proquest.com
… 166 Scheme 2.22 Effect of cy9 on the fate of 4-benzoylphenylboronic acid in the absence of a coupling-partner under CEL reaction conditions using Cu(OAc)2 and CuOAc. ................... …
Number of citations: 3 search.proquest.com
T Mizuhara, T Mizuhara - Development of Novel Anti-HIV …, 2013 - Springer
… described for 22l, N-(tert-butyl)-9-bromo-3,4-dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine 22k (52.8 mg, 0.15 mmol) was allowed to react with 4-benzoylphenylboronic acid (…
Number of citations: 3 link.springer.com

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